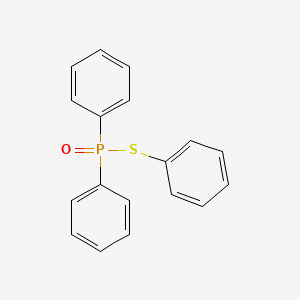
Phosphoramidic dichloride, (4-chloro-5-nitro-2-pyrimidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoramidic dichloride, (4-chloro-5-nitro-2-pyrimidinyl)-, is a chemical compound with the molecular formula C4H2Cl3N4O3P It is known for its unique structure, which includes a pyrimidine ring substituted with chlorine and nitro groups, and a phosphoramidic dichloride moiety
Preparation Methods
The synthesis of phosphoramidic dichloride, (4-chloro-5-nitro-2-pyrimidinyl)-, typically involves the reaction of 4-chloro-5-nitro-2-pyrimidinol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Phosphoramidic dichloride, (4-chloro-5-nitro-2-pyrimidinyl)-, undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation states of phosphorus.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphoramidic dichloride, (4-chloro-5-nitro-2-pyrimidinyl)-, has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of phosphoramidic dichloride, (4-chloro-5-nitro-2-pyrimidinyl)-, involves its interaction with molecular targets through its reactive functional groups. The chlorine and nitro groups can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. The phosphoramidic moiety can interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Phosphoramidic dichloride, (4-chloro-5-nitro-2-pyrimidinyl)-, can be compared with other similar compounds such as:
Phosphoramidic dichloride, (4-chloro-2-pyrimidinyl)-: Lacks the nitro group, which may result in different reactivity and applications.
Phosphoramidic dichloride, (5-nitro-2-pyrimidinyl)-: Lacks the chlorine group, which may affect its chemical properties and biological activities.
Phosphoramidic dichloride, (4-chloro-5-nitro-2-pyridinyl)-:
The uniqueness of phosphoramidic dichloride, (4-chloro-5-nitro-2-pyrimidinyl)-, lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6110-60-7 |
|---|---|
Molecular Formula |
C4H2Cl3N4O3P |
Molecular Weight |
291.41 g/mol |
IUPAC Name |
4-chloro-N-dichlorophosphoryl-5-nitropyrimidin-2-amine |
InChI |
InChI=1S/C4H2Cl3N4O3P/c5-3-2(11(12)13)1-8-4(9-3)10-15(6,7)14/h1H,(H,8,9,10,14) |
InChI Key |
ZSQNTVZSCAGNGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)NP(=O)(Cl)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14727852.png)
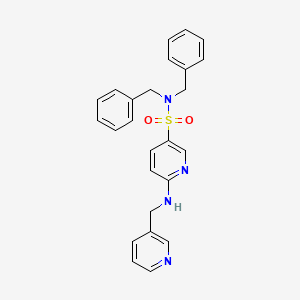
![Ethyl 2-[(2-but-2-enoyloxyacetyl)amino]-4,5-dimethyl-thiophene-3-carboxylate](/img/structure/B14727857.png)

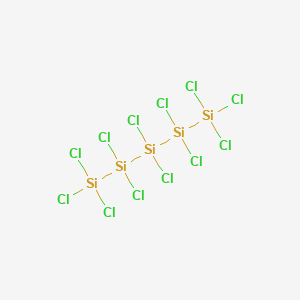
![N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14727878.png)
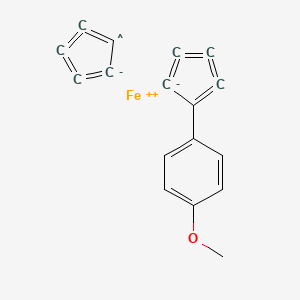
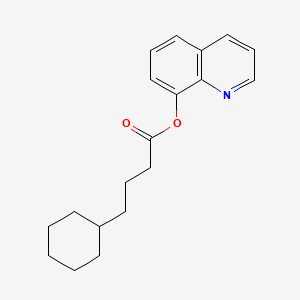
![n-[2-(2-Undecyl-4,5-dihydro-1h-imidazol-1-yl)ethyl]butan-1-amine](/img/structure/B14727895.png)
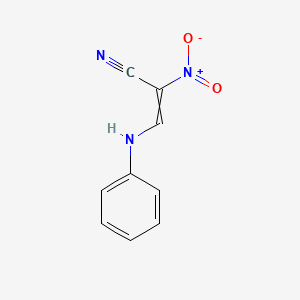
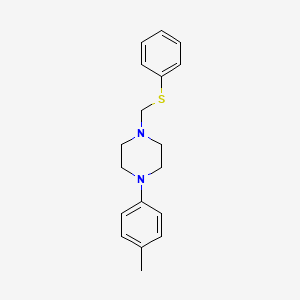
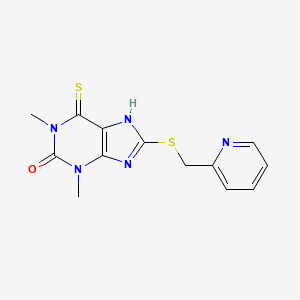
![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)acetic acid](/img/structure/B14727925.png)
